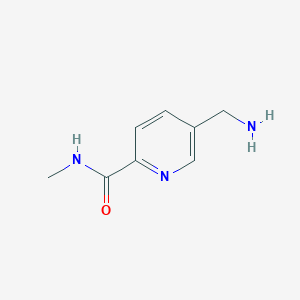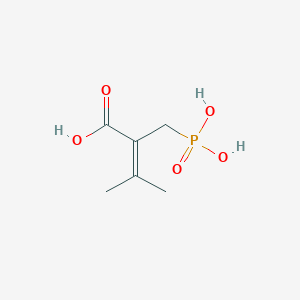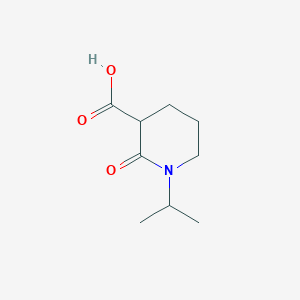![molecular formula C10H13F3INO B13244049 2,2,2-Trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one](/img/structure/B13244049.png)
2,2,2-Trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azaspiro intermediate: This step involves the cyclization of a suitable precursor to form the azaspiro structure.
Introduction of the trifluoromethyl group: This can be achieved through the reaction of the azaspiro intermediate with a trifluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one can undergo various types of chemical reactions, including:
Substitution reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Addition reactions: The trifluoromethyl group can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild temperatures.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodomethyl group.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the azaspiro structure may contribute to its stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-1-[6-(chloromethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one
- 2,2,2-Trifluoro-1-[6-(bromomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one is unique due to the presence of the iodomethyl group, which can undergo specific reactions that other halogenated derivatives may not. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H13F3INO |
|---|---|
Poids moléculaire |
347.12 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethanone |
InChI |
InChI=1S/C10H13F3INO/c11-10(12,13)8(16)15-6-9(3-4-9)2-1-7(15)5-14/h7H,1-6H2 |
Clé InChI |
NDGOTKUGSCSBCP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC2)CN(C1CI)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13243971.png)
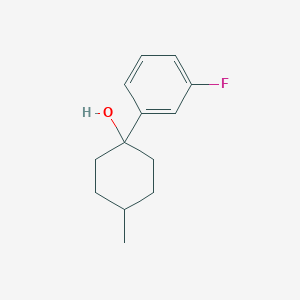

![1-[(2S)-Piperidin-2-yl]ethan-1-one](/img/structure/B13244003.png)
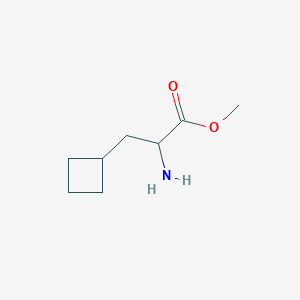

![2-{[1-(2,4-Dichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13244044.png)
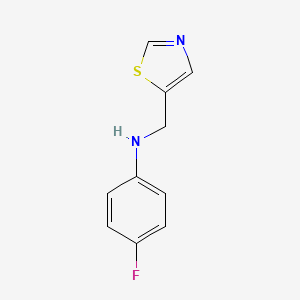
![3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide](/img/structure/B13244047.png)
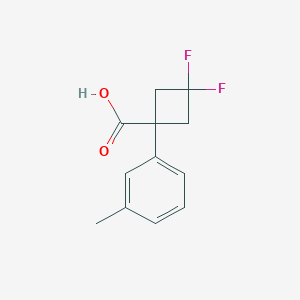
![2-{2-[(Cyclohex-3-en-1-ylmethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13244060.png)
